![molecular formula C17H13NO4S2 B4542473 methyl 4-{5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B4542473.png)
methyl 4-{5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate
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Description
Synthesis Analysis
The synthesis of related thiazolidine derivatives involves condensation reactions using microwave-assisted synthesis from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives, indicating a potential pathway for synthesizing similar complex molecules (Zidar, Kladnik, & Kikelj, 2009). Moreover, the synthesis of 3-aryl-2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-one by condensation of 2-aryl/benzyl-4-methylthiazole-5-carbaldehyde showcases the versatility of thiazolidine cores in creating diverse organic compounds (Shelke et al., 2012).
Molecular Structure Analysis
Structural analysis of compounds with similar backbones, such as various benzamide derivatives, reveals that unsymmetrical thioureas and various amines play a significant role in the formation of these molecules. Single-crystal X-ray analysis has been utilized to confirm the structures of these novel compounds (Hossaini et al., 2017).
Chemical Reactions and Properties
Thiazolidinones and related compounds participate in diverse chemical reactions, offering various functional groups that can undergo further transformations. For instance, the cycloaddition reactions involving azomethine ylides with thiocarbonyl compounds to form spirocyclic 1,3-thiazolidines indicate the chemical reactivity of the thiazolidine moiety (Gebert et al., 2003).
Physical Properties Analysis
The physical properties of such compounds can be inferred from studies on similar molecules, where the introduction of different substituents affects the photophysical properties, such as luminescence and quantum yields. This highlights the impact of molecular structure on the physical characteristics of these compounds (Kim et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be explored through reactions with various reagents. Studies on related structures have demonstrated the potential for creating antiproliferative agents, indicating the biological activity and chemical reactivity of thiazolidinones and their derivatives (Sharath Kumar et al., 2014).
properties
IUPAC Name |
methyl 4-[5-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S2/c1-18-15(19)14(24-17(18)23)9-12-7-8-13(22-12)10-3-5-11(6-4-10)16(20)21-2/h3-9H,1-2H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEIUAXIBVPARP-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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